1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide
Overview
Description
1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide is a chemical compound with the linear formula C14H12N2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringC1(C=CC=C2)=C2N=C(CSC3=CC=CC=C3)N1
. The InChI representation is 1S/C14H12N2S/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
. Physical and Chemical Properties Analysis
The molecular formula of this compound is C14H12N2S, and its molar mass is 240.32 .Scientific Research Applications
Chemistry and Properties
- Variability in Chemistry : The chemistry of benzimidazole derivatives, such as "1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide", is characterized by a fascinating variability. These compounds and their complexes exhibit a wide range of properties, including spectroscopic, magnetic, and biological activities. This variability opens up numerous possibilities for their application in scientific research, including the investigation of unknown analogues (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Applications
- DNA Interaction : Certain benzimidazole derivatives are known for their strong binding to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This makes them useful in applications ranging from fluorescent DNA staining to potential roles in drug design for targeting specific DNA sequences (Issar & Kakkar, 2013).
- Fungicidal and Antimicrobial Activities : Benzimidazoles act as specific inhibitors of microtubule assembly, a property leveraged in their application as fungicides and anthelmintic drugs. This mode of action is critical for the development of new agricultural and medicinal compounds (Davidse, 1986).
Synthetic and Medicinal Chemistry
- Drug Design and Development : The benzimidazole nucleus is integral in medicinal chemistry due to its significant pharmacological properties. The versatility of benzimidazole derivatives in drug design is highlighted by their screening for a range of biological activities. This underscores the importance of benzimidazoles in developing novel therapeutic agents (Wang, Han, & Zhou, 2015).
Optoelectronic Materials
- Optoelectronic Applications : Research on quinazolines, a group closely related to benzimidazoles, demonstrates their potential in creating novel optoelectronic materials. These materials are valuable for their luminescent properties, indicating the broader applicability of benzimidazole derivatives in electronic and photonic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antioxidant Capacity
- Antioxidant Properties : Studies on the antioxidant capacity of benzimidazole derivatives, particularly those involved in ABTS/PP decolorization assays, offer insights into their potential as antioxidants. These findings suggest the application of benzimidazole derivatives in developing agents with antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(phenylsulfanylmethyl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQKPNEYWTEHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.